Cas no 1388045-38-2 (3-fluoro-4-hydrazinylbenzoic acid)

3-Fluoro-4-hydrazinylbenzoic acid is a fluorinated benzoic acid derivative featuring a hydrazinyl substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical building blocks. The presence of both fluorine and hydrazine functional groups enhances its reactivity, enabling selective modifications for applications in medicinal chemistry and material science. Its stable crystalline form ensures ease of handling and storage. The compound’s structural features make it valuable for developing biologically active molecules, including inhibitors and probes, due to its ability to participate in condensation and cyclization reactions. High purity grades are available for research and industrial use.
3-fluoro-4-hydrazinylbenzoic acid structure
1388045-38-2 structure
Product name:3-fluoro-4-hydrazinylbenzoic acid
CAS No:1388045-38-2
MF:C7H7FN2O2
MW:170.141084909439
MDL:MFCD22565078
CID:4596203
PubChem ID:121552648

3-fluoro-4-hydrazinylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-4-hydrazinylbenzoic acid
    • Benzoic acid, 3-fluoro-4-hydrazinyl-
    • MDL: MFCD22565078
    • Inchi: 1S/C7H7FN2O2/c8-5-3-4(7(11)12)1-2-6(5)10-9/h1-3,10H,9H2,(H,11,12)
    • InChI Key: HDICCNZUAPGNQM-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=C(NN)C(F)=C1

3-fluoro-4-hydrazinylbenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01026732-1g
3-Fluoro-4-hydrazinylbenzoic acid
1388045-38-2 95%
1g
¥3717.0 2023-04-02
Chemenu
CM421752-500mg
3-fluoro-4-hydrazinylbenzoic acid
1388045-38-2 95%+
500mg
$648 2023-03-27
Enamine
EN300-245242-0.1g
3-fluoro-4-hydrazinylbenzoic acid
1388045-38-2 91%
0.1g
$257.0 2024-06-19
Chemenu
CM421752-250mg
3-fluoro-4-hydrazinylbenzoic acid
1388045-38-2 95%+
250mg
$353 2023-03-27
Aaron
AR01AVJZ-50mg
3-fluoro-4-hydrazinylbenzoic acid
1388045-38-2 91%
50mg
$265.00 2025-02-09
Aaron
AR01AVJZ-2.5g
3-fluoro-4-hydrazinylbenzoic acid
1388045-38-2 91%
2.5g
$2025.00 2023-12-16
Aaron
AR01AVJZ-5g
3-fluoro-4-hydrazinylbenzoic acid
1388045-38-2 91%
5g
$2984.00 2023-12-16
1PlusChem
1P01AVBN-50mg
3-fluoro-4-hydrazinylbenzoic acid
1388045-38-2 91%
50mg
$229.00 2025-03-19
Aaron
AR01AVJZ-10g
3-fluoro-4-hydrazinylbenzoic acid
1388045-38-2 91%
10g
$4413.00 2023-12-16
A2B Chem LLC
AV85971-50mg
3-fluoro-4-hydrazinylbenzoic acid
1388045-38-2 91%
50mg
$219.00 2024-04-20

Additional information on 3-fluoro-4-hydrazinylbenzoic acid

Recent Advances in the Application of 3-Fluoro-4-hydrazinylbenzoic Acid (CAS: 1388045-38-2) in Chemical Biology and Pharmaceutical Research

3-Fluoro-4-hydrazinylbenzoic acid (CAS: 1388045-38-2) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique structural features and reactivity. Recent studies have highlighted its potential in the development of novel therapeutic agents, particularly in the areas of targeted drug delivery and enzyme inhibition. This compound's hydrazine moiety enables efficient conjugation with carbonyl-containing molecules, making it a valuable tool for bioconjugation and prodrug strategies.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3-fluoro-4-hydrazinylbenzoic acid as a key intermediate in the synthesis of fluorinated kinase inhibitors. The researchers utilized the compound's hydrazine group to create Schiff base linkages with various aldehyde-functionalized pharmacophores, resulting in compounds with improved target selectivity and metabolic stability. The fluorine atom at the 3-position was found to significantly enhance binding affinity through favorable interactions with hydrophobic pockets in the ATP-binding site of several kinases.

In the field of radiopharmaceuticals, 3-fluoro-4-hydrazinylbenzoic acid has shown promise as a bifunctional chelator for PET imaging probes. A recent Nature Communications article (2024) described its application in the development of 18F-labeled tracers for tumor imaging. The compound's ability to simultaneously coordinate radiometals through its carboxylate group while providing a hydrazine handle for biomolecule conjugation offers distinct advantages over traditional chelators. Preclinical studies demonstrated excellent in vivo stability and tumor-targeting efficiency of the resulting radioconjugates.

The compound's potential in antibiotic development was explored in a 2024 ACS Infectious Diseases publication, where it served as a core structure for novel β-lactamase inhibitors. Researchers designed hybrid molecules combining 3-fluoro-4-hydrazinylbenzoic acid with known β-lactam scaffolds, resulting in compounds that showed synergistic activity with existing antibiotics against multidrug-resistant bacterial strains. The fluorine substitution was crucial for maintaining optimal pharmacokinetic properties while the hydrazine group facilitated covalent interaction with the enzyme's active site.

Ongoing research (as of Q2 2024) is investigating the application of 3-fluoro-4-hydrazinylbenzoic acid in PROTAC (Proteolysis Targeting Chimera) technology. Preliminary results suggest that its hydrazine moiety can effectively link E3 ligase ligands to target protein binders, creating degraders with improved cellular permeability compared to traditional PEG-based linkers. The fluorine atom appears to contribute to enhanced proteolytic stability of these bifunctional molecules.

From a synthetic chemistry perspective, recent advances have improved the scalability of 3-fluoro-4-hydrazinylbenzoic acid production. A 2023 Organic Process Research & Development paper detailed a novel continuous flow synthesis method that achieves >85% yield while minimizing hazardous hydrazine handling. This development is particularly significant given the growing demand for this building block in pharmaceutical R&D.

In conclusion, 3-fluoro-4-hydrazinylbenzoic acid (CAS: 1388045-38-2) continues to demonstrate broad utility across multiple pharmaceutical research areas. Its unique combination of fluorine substitution and hydrazine functionality enables diverse applications ranging from drug discovery to diagnostic imaging. Future research directions likely include further exploration of its use in covalent drug design and as a platform for developing novel bioconjugation strategies.

Recommend Articles

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd